![molecular formula C25H22N2O6S B3008564 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895649-98-6](/img/structure/B3008564.png)

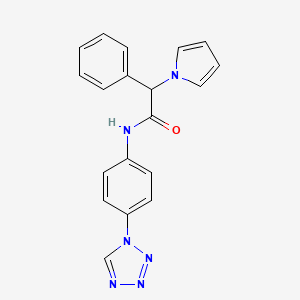

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved through the condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, the synthesis of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines involved designing and synthesizing compounds with various functional groups to evaluate their biological activities . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the 3D molecular structure and intermolecular interactions . NMR spectroscopy is another technique used to study the structure, tautomerism, (Z, E)-isomerism, and conformation of similar compounds . These techniques would be essential in determining the precise molecular structure of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their biological activities. For example, the bromobenzylidene derivative was evaluated for its ability to inhibit sPLA2, an enzyme involved in the inflammatory response . The diphenyl-dihydrobenzoquinolin-8-amines were assessed for their topoisomerase IIα inhibitory activity, which is crucial for their anticancer properties . These studies indicate that the compound may also interact with biological targets through specific chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the exact compound are not provided, related compounds have been characterized using various spectral techniques, which likely include NMR, IR, and mass spectrometry . These techniques help determine properties such as solubility, stability, and purity, which are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Scientific Research Applications

Quinoline Derivatives and Biological Activities

Quinoline and its derivatives, including quinoxalines and quinazolines, are significant due to their wide range of biological activities. These compounds are known for their applications in pharmaceuticals, acting as catalyst ligands, and their potential in antitumoral properties. Quinoline derivatives are synthesized through various methods, such as condensing ortho-diamines with 1,2-diketones or via reduction of amino acids. The structural flexibility of these compounds allows for the development of numerous analogs with potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities (Pareek & Kishor, 2015).

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6S/c1-30-21-13-18-19(14-22(21)31-2)26-15-24(34(28,29)17-6-4-3-5-7-17)25(18)27-16-8-9-20-23(12-16)33-11-10-32-20/h3-9,12-15H,10-11H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMONUHDTWKUTJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3008481.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)